(+)-Isomenthone

Flavor chemistry Sensory science Essential oil analysis

(+)-Isomenthone (CAS 491-07-6) is a naturally occurring monoterpenoid ketone and a diastereomer of menthone. The compound exists as one of two enantiomeric forms of isomenthone, with the (+)-enantiomer being the optically active form exhibiting a specific optical rotation of [α]D +101.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 491-07-6
Cat. No. B150117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Isomenthone
CAS491-07-6
Synonyms(2R,5R)-rel-5-Methyl-2-(1-methylethyl)-cyclohexanone; _x000B_cis-5-Methyl-2-(1-methylethyl)-cyclohexanone;  cis-p-Menthan-3-one;  Isomenthone;  cis-Menthone;  cis-p-Menthone;  dl-Isomenthone;  α-Isomenthone
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1)C(C)C
InChIInChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1
InChIKeyNFLGAXVYCFJBMK-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly sol in water;  sol in org solvents /L-form/
SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE;  SLIGHTLY SOL IN WATER /D & DL-FORMS/
SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/
SOL IN ACETONE /L-FORM/
Sol in alc, fixed oils;  very slightly sol in water.
SOL IN MOST COMMON ORG SOLVENTS
In water, 688 mg/l @ 25 °C
soluble in alcohol and most fixed oils;  very slightly soluble in water
1 ml in 3 ml of 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Isomenthone CAS 491-07-6: Procurement-Relevant Baseline and Compound Classification


(+)-Isomenthone (CAS 491-07-6) is a naturally occurring monoterpenoid ketone and a diastereomer of menthone [1]. The compound exists as one of two enantiomeric forms of isomenthone, with the (+)-enantiomer being the optically active form exhibiting a specific optical rotation of [α]D +101 [2]. It is a constituent of essential oils from Mentha species, Pelargonium graveolens, and other aromatic plants [3]. The compound carries FEMA designation No. 3460 and is classified as GRAS (Generally Recognized as Safe) by the FDA for food additive use [4].

(+)-Isomenthone CAS 491-07-6: Why Generic Substitution with Other Monoterpenoid Ketones Fails


Generic substitution of (+)-isomenthone with alternative monoterpenoid ketones such as (-)-menthone or racemic (±)-isomenthone is not functionally equivalent due to stereospecific sensory differentiation, distinct thermodynamic stability, and divergent metabolic fate. In sensory applications, increasing levels of (+)-isomenthone introduce a characteristic 'green' note that detracts from the clean minty aroma of (-)-menthone [1]. In biosynthetic and metabolic contexts, (+)-isomenthone and (-)-menthone are produced at a fixed native enzyme ratio of approximately 30:70 from (+)-pulegone, and the reaction is irreversible [2]. The thermodynamic equilibrium between these diastereomers also differs measurably, with menthone being lower in free energy by ΔG = 0.7 kJ/mol [3]. These quantifiable differences render simple one-to-one substitution scientifically inappropriate.

(+)-Isomenthone CAS 491-07-6: Product-Specific Quantitative Evidence Guide


(+)-Isomenthone Sensory Differentiation: Aroma Threshold Comparison vs. (-)-Menthone

(+)-Isomenthone exhibits a sensory profile quantitatively distinct from its comparator (-)-menthone. While pure (-)-menthone is characterized by an intensely minty clean aroma, (+)-isomenthone introduces a 'green' note that modifies the overall odor profile [1]. The aroma detection threshold for isomenthone is reported at 170 ppb, with sensory characteristics described as minty, cooling, sweet, refreshing, peppermint fresh, with slightly dirty woody, camphoraceous, and green herbal anise nuances [2].

Flavor chemistry Sensory science Essential oil analysis

(+)-Isomenthone Thermodynamic Stability: Free Energy Difference vs. (-)-Menthone

Thermodynamic modeling of the menthone/isomenthone equilibrium reveals a measurable free energy difference between the two diastereomers. Based on Beckmann's historical isomerization experiment and subsequent correction of the optical rotation value for pure (+)-isomenthone to [α]D +101, the equilibrium constant K was calculated as 0.75, corresponding to a free energy difference ΔG = 0.7 kJ/mol, with (-)-menthone being lower in energy [1].

Computational chemistry Thermodynamics Isomerization equilibrium

(+)-Isomenthone Biosynthetic Enzyme Product Ratio vs. (-)-Menthone

The native (+)-pulegone reductase enzyme from peppermint (Mentha × piperita) exhibits a fixed stereoselective product distribution when converting (+)-pulegone. The enzyme produces both (-)-menthone and (+)-isomenthone at a ratio of 70:30, and this reaction is irreversible [1].

Enzymology Biosynthesis Biocatalysis

(+)-Isomenthone Enantiomeric Purity in Natural Sources: Occurrence vs. Commercial Standards

Chiral GC analysis of laboratory-made and commercial essential oils demonstrates that (+)-isomenthone occurs with high enantiomeric purity in many Mentha oils, while commercial geranium oils contain high enantiomeric purities of the antipodal (+)-menthone and (-)-isomenthone [1]. This stereospecific occurrence pattern provides a verifiable marker for botanical authenticity.

Chiral analysis Essential oil authentication Quality control

(+)-Isomenthone GC-MS Analytical Differentiation: Retention Index vs. Menthone

Gas chromatography-mass spectrometry (GC-MS) enables clear differentiation of isomenthone from menthone based on retention time. In a validated analytical method, the retention time for isomenthone was determined as 7.45 minutes [1]. This distinct retention time allows unambiguous identification and quantification of (+)-isomenthone in complex essential oil matrices, distinguishing it from co-occurring menthone [2].

Analytical chemistry GC-MS Quality control

(+)-Isomenthone CAS 491-07-6: Evidence-Backed Research and Industrial Application Scenarios


Enantioselective Flavor and Fragrance Formulation

Utilize (+)-isomenthone in formulations requiring the specific 'green' sensory note (170 ppb detection threshold) as distinguished from the 'clean minty' character of (-)-menthone. This application relies on the documented sensory differentiation [1] and the species-specific enantiomeric purity pattern observed in natural essential oils [2].

Essential Oil Authentication and Adulteration Detection

Deploy chiral GC analysis of (+)-isomenthone enantiomeric purity as a botanical authenticity marker. Mentha species oils contain high enantiomeric purity of (+)-isomenthone, while geranium (Pelargonium) oils exhibit the opposite enantiomeric distribution with high purity of (-)-isomenthone [1]. This stereospecific occurrence pattern, validated using octakis-(3-O-butyryl-2,6-di-O-pentyl)-α-cyclodextrin chiral stationary phase, enables definitive source verification and detection of cross-species adulteration.

Metabolic Engineering and Biotechnological Production

Apply the native (+)-pulegone reductase product ratio of 70:30 ((-)-menthone : (+)-isomenthone) for yield optimization in biocatalytic and fermentation-based production of enantiopure monoterpenoids [1]. This fixed stereoselective distribution is an essential parameter for process design, cost modeling, and engineering of alternative enzyme variants to alter product stereochemistry [2].

Analytical Reference Standard for QC and Method Validation

Employ (+)-isomenthone as a qualified analytical reference standard for GC-MS method development and QC lot release testing. The validated retention time of 7.45 minutes enables accurate quantification in complex essential oil matrices [1], while the compound's well-characterized optical rotation [α]D +101 provides a secondary verification parameter for identity confirmation [2].

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